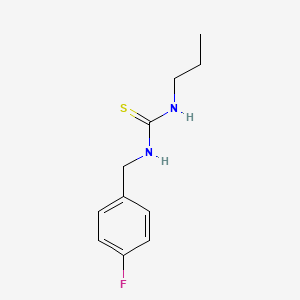![molecular formula C16H16BrFN4OS B10953056 N-(4-bromo-2-fluorophenyl)-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10953056.png)
N-(4-bromo-2-fluorophenyl)-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo and fluoro-substituted phenyl ring, a triazole ring, and a sulfanyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfanyl Group: This step might involve the use of thiolating agents under specific conditions.
Substitution on the Phenyl Ring: The bromo and fluoro groups can be introduced via halogenation reactions.
Formation of the Acetamide Linkage: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: can be compared with other acetamides, triazoles, and sulfanyl-containing compounds.
Unique Features: The combination of bromo, fluoro, triazole, and sulfanyl groups might confer unique biological activities or chemical reactivity.
Highlighting Uniqueness
Structural Features: The specific arrangement of functional groups.
Biological Activity: Potential unique interactions with biological targets.
Chemical Reactivity: Distinct reactivity patterns due to the presence of multiple functional groups.
Properties
Molecular Formula |
C16H16BrFN4OS |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16BrFN4OS/c17-10-3-6-13(12(18)7-10)19-14(23)8-24-16-21-20-15(9-1-2-9)22(16)11-4-5-11/h3,6-7,9,11H,1-2,4-5,8H2,(H,19,23) |
InChI Key |
MQNLRGKWMOAGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)SCC(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10952974.png)
![6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10952991.png)
![3-(4-Chlorophenyl)-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea](/img/structure/B10952992.png)
![1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952994.png)
![(2E)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-diphenylprop-2-enamide](/img/structure/B10952995.png)

![7-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953006.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide](/img/structure/B10953012.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10953020.png)
![1-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10953021.png)

![N-[4-(carbamimidoylsulfamoyl)phenyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10953042.png)
![N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10953047.png)
![{5-[(4-Chlorophenoxy)methyl]furan-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B10953063.png)
